molecular formula C37H39NO4 B1669820 Dapitant CAS No. 153438-49-4

Dapitant

カタログ番号: B1669820
CAS番号: 153438-49-4
分子量: 561.7 g/mol
InChIキー: CCIWVEMVBWEMCY-RCFOMQFPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ダピタントの合成には、主要な中間体の調製から始まる複数の手順が含まれます。一般的な方法の1つは、N、N'-ジシクロヘキシルカルボジイミドとマロン酸を反応させて1,3-ジシクロヘキシルピリミジン-2,4,6-トリケトンを生成することです。この中間体は、アルカリ条件下でクロロギ酸と反応させて1,3-ジシクロヘキシル-2,4,6-トリオキソヘキサヒドロピリミジン-5-カルボン酸エステルを生成します。 最後に、グリシンとのエステルアミノ分解反応によってダピタントが生成されます。 .

工業的製造方法

ダピタントの工業的製造は、同様の合成経路に従いますが、大規模な調製用に最適化されています。反応条件は、高い収率と純度を確保するために慎重に制御されています。 コスト効率の高い原料の使用と副生成物の効率的な変換は、工業的プロセスにおける重要な考慮事項です。 .

化学反応の分析

反応の種類

ダピタントは、次のようなさまざまな化学反応を起こします。

    酸化: ダピタントは、特定の条件下で酸化されて対応する酸化誘導体を形成します。

    還元: 還元反応により、ダピタントは還元型に変換されます。

    置換: ダピタントは、官能基が他の基に置き換えられる置換反応に関与できます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

    還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: ハロゲンや求核剤などの試薬が置換反応に使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は酸化誘導体を生成する可能性があり、置換反応はさまざまな置換アナログを生成する可能性があります。 .

科学研究の用途

科学的研究の応用

Clinical Trials and Efficacy

Dapitant has been evaluated in several clinical trials focused on its effectiveness for acute migraine treatment. Notably, it was included in a Phase II study that assessed its impact on migraine relief compared to placebo. The findings indicated that this compound could provide significant pain relief during acute migraine episodes, showcasing its potential as an alternative treatment option for patients who experience inadequate relief from existing medications such as triptans or non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Other Treatments

The following table summarizes the comparative efficacy of this compound against other migraine treatments based on clinical trial data:

Treatment TypeActive IngredientPhaseEfficacy Summary
Neurokinin-1 AntagonistThis compoundIISignificant pain relief observed
TriptanSumatriptanIIIEstablished efficacy for acute migraine
Calcitonin Gene-Related Peptide AntagonistGepants (e.g., Ubrogepant)IIIHigh efficacy with favorable side effect profile
5-HT1F AgonistLasmiditanIIIEffective but associated with increased adverse events

This table illustrates that while this compound shows promise, newer treatments like gepants may offer better overall safety profiles and efficacy.

Case Study 1: Efficacy in Chronic Migraine Patients

In a study conducted by Diener et al. (2003), chronic migraine patients treated with this compound reported a marked reduction in attack frequency and intensity. The study involved a cohort of 120 patients over a six-month period, revealing that 60% experienced at least a 50% reduction in migraine days per month. This outcome suggests that this compound could be beneficial for long-term management of chronic migraines .

Case Study 2: Comparison with Traditional Therapies

Another case study evaluated the effectiveness of this compound against standard treatments like sumatriptan. In this randomized controlled trial involving 200 participants, those receiving this compound reported comparable pain relief within two hours post-administration but with fewer side effects than those treated with sumatriptan. This finding underscores the potential of this compound as a safer alternative for certain patient populations .

作用機序

ダピタントは、サブスタンスPが神経キニン1受容体への結合を阻害することにより効果を発揮します。この遮断は、神経性炎症や痛みの調節などの神経キニン媒介効果を防ぎます。 この化合物は、神経キニン1受容体に対する高い親和性を持つため、サブスタンスPが関与する疾患の治療において有望な治療オプションとなります。 .

類似の化合物との比較

類似の化合物

    アプレピタント: 化学療法による悪心と嘔吐の治療に使用される別の神経キニン1受容体アンタゴニスト。

    フォサプレピタント: アプレピタントのプロドラッグであり、同様の治療用途があります。

    ロラピタント: 同様の適応症に使用される長時間作用型神経キニン1受容体アンタゴニスト。

ダピタントのユニークさ

ダピタントは、神経キニン1受容体に対する高い効力と選択性によりユニークです。 前臨床モデルでは、他の類似の化合物と比較してより高い有効性が示されており、さらなる研究開発のための貴重な候補となっています。 .

類似化合物との比較

Similar Compounds

    Aprepitant: Another neurokinin 1 receptor antagonist used to treat nausea and vomiting caused by chemotherapy.

    Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.

    Rolapitant: A long-acting neurokinin 1 receptor antagonist used for similar indications.

Uniqueness of Dapitant

This compound is unique due to its high potency and selectivity for neurokinin 1 receptors. It has shown greater efficacy in preclinical models compared to other similar compounds, making it a valuable candidate for further research and development .

生物活性

Dapitant, also known as RPR 100893, is a selective neurokinin-1 (NK1) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the context of pain management and other neurogenic conditions. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions primarily by inhibiting the binding of substance P to NK1 receptors. Substance P is a neuropeptide that plays a significant role in pain transmission and inflammatory processes. By blocking this interaction, this compound can effectively modulate pain responses and reduce inflammation, making it a candidate for treating various conditions associated with excessive substance P activity.

Pharmacological Profile

The pharmacological effects of this compound have been investigated in several studies, highlighting its potential benefits in managing pain and related disorders:

  • Pain Modulation : this compound has shown effectiveness in reducing pain sensitivity in animal models. Its ability to block NK1 receptors has been linked to decreased nociceptive signaling.
  • Anti-inflammatory Effects : Studies indicate that this compound may also exhibit anti-inflammatory properties by modulating cytokine release and immune responses.
  • Potential in Migraine Treatment : As part of a broader category of neurokinin receptor antagonists, this compound may offer new avenues for migraine management by addressing the underlying neurogenic inflammation associated with migraine attacks.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Liu et al. (2018) Demonstrated that NK1 receptor antagonists like this compound can significantly reduce pruritus and inflammatory responses in chronic inflammation models.
MedChemExpress Reported that this compound inhibits substance P binding with high specificity to NK1 receptors, supporting its use in pain management.
Harrison & Geppetti (2001) Discussed the role of neurokinins in various diseases and highlighted the therapeutic potential of NK1 antagonists like this compound in inflammatory conditions.

Case Studies

Several case studies have illustrated the practical implications of using this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated that administration of this compound resulted in significant reductions in pain scores compared to placebo. Patients reported improved quality of life metrics alongside decreased reliance on traditional analgesics.
  • Case Study 2 : In a cohort study focused on migraine sufferers, participants treated with this compound experienced fewer migraine days per month and reported lower intensity during attacks when compared to those receiving standard treatment protocols.

特性

CAS番号

153438-49-4

分子式

C37H39NO4

分子量

561.7 g/mol

IUPAC名

(2S)-1-[(3aS,4S,7aS)-4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C37H39NO4/c1-26(29-18-10-12-20-33(29)41-2)35(39)38-24-31-32(25-38)37(40,30-19-11-13-21-34(30)42-3)23-22-36(31,27-14-6-4-7-15-27)28-16-8-5-9-17-28/h4-21,26,31-32,40H,22-25H2,1-3H3/t26-,31-,32+,37+/m0/s1

InChIキー

CCIWVEMVBWEMCY-RCFOMQFPSA-N

SMILES

CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O

異性体SMILES

C[C@@H](C1=CC=CC=C1OC)C(=O)N2C[C@@H]3[C@H](C2)C(CC[C@]3(C4=CC=CC=C4OC)O)(C5=CC=CC=C5)C6=CC=CC=C6

正規SMILES

CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O

外観

white solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Dapitant
RPR 100893
RPR 103253
RPR-100893
RPR-103253

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapitant
Reactant of Route 2
Reactant of Route 2
Dapitant
Reactant of Route 3
Reactant of Route 3
Dapitant
Reactant of Route 4
Reactant of Route 4
Dapitant
Reactant of Route 5
Reactant of Route 5
Dapitant
Reactant of Route 6
Reactant of Route 6
Dapitant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。